molecular formula C7H7ClIN B1645908 (5-Chloro-2-iodophenyl)methanamine

(5-Chloro-2-iodophenyl)methanamine

Cat. No.: B1645908
M. Wt: 267.49 g/mol
InChI Key: VDNYREJIIBMKSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Chloro-2-iodophenyl)methanamine, often supplied as its hydrochloride salt, is a chemical compound with the molecular formula C 7 H 7 ClIN . This benzylamine derivative is characterized by the presence of both chloro and iodo substituents on its phenyl ring, making it a versatile and valuable building block in organic synthesis and medicinal chemistry research . The distinct halogen atoms offer orthogonal reactivity for various metal-catalyzed cross-coupling reactions and nucleophilic substitutions, enabling researchers to construct more complex molecular architectures. The primary value of this compound lies in its application as a key intermediate. It is used in the design and synthesis of novel chemical entities, particularly in the development of biologically active molecules. Its structure serves as a critical scaffold for creating compounds with potential pharmacological properties . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary use. Researchers should handle this compound with appropriate precautions, consulting relevant safety data sheets prior to use.

Properties

Molecular Formula

C7H7ClIN

Molecular Weight

267.49 g/mol

IUPAC Name

(5-chloro-2-iodophenyl)methanamine

InChI

InChI=1S/C7H7ClIN/c8-6-1-2-7(9)5(3-6)4-10/h1-3H,4,10H2

InChI Key

VDNYREJIIBMKSW-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)CN)I

Canonical SMILES

C1=CC(=C(C=C1Cl)CN)I

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers

a. (3-Chloro-5-iodophenyl)methanamine hydrochloride (C₇H₈Cl₂IN, MW 303.96 g/mol): This positional isomer swaps the chlorine and iodine positions (3-Cl, 5-I vs. 5-Cl, 2-I). However, the hydrochloride salt enhances solubility compared to the free base form of the target compound .

Key Differences :

Property (5-Cl-2-I)methanamine (3-Cl-5-I)methanamine HCl
Substituent positions 5-Cl, 2-I 3-Cl, 5-I
Molecular Weight ~283.5 g/mol 303.96 g/mol
Solubility Likely lower Enhanced (HCl salt)
Steric profile High near amine Less hindered

Halogen-Swapped Analogs

a. (5-Bromo-2-methoxyphenyl)(3-fluorophenyl)methanamine (C₁₄H₁₃BrFNO, MW 310.16 g/mol): Replacing iodine with bromine and adding a methoxy group alters electronic properties. The methoxy group introduces hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability .

b. Chloromethapyrilene Citrate: This antihistamine features a 5-chlorothienyl group instead of a chloroiodophenyl ring. Thiophene’s aromaticity differs from benzene, affecting π-π stacking interactions. Halogenation (Cl) here enhances activity and reduces toxicity compared to non-halogenated analogs, suggesting similar benefits for (5-Cl-2-I)methanamine in drug design .

Aromatic System Variants

a. (5-Phenylfuran-2-yl)methanamine Derivatives :
Compounds like 20 and 21 (Table 1, ) replace the phenyl ring with a furan system. The furan’s oxygen atom increases polarity, improving aqueous solubility but reducing blood-brain barrier penetration. Urea linkers in these derivatives enhance SIRT2 inhibitory activity (IC₅₀ ~10–100 μM), whereas the target compound’s halogenated phenyl group may favor different target interactions .

b. (5-Chlorothiophen-2-ylmethyl)-methyl-amine: The thiophene ring’s sulfur atom introduces distinct electronic effects and metabolic stability compared to benzene.

Role of Halogens

  • Steric Influence : The bulky iodine at the 2-position may restrict rotational freedom, favoring rigid conformations critical for target engagement.

Linker and Functional Group Comparisons

  • Urea vs. Methanamine : Urea-containing analogs (e.g., compound 21 , ) show potent SIRT2 inhibition due to hydrogen-bonding with catalytic residues. The methanamine group in the target compound lacks this capacity but offers primary amine reactivity for salt formation or prodrug strategies .
  • Carboxyl vs. Halogen : 4-Carboxyl substituents in furan-based methanamines are critical for SIRT2 inhibition (), whereas halogens in the target compound may prioritize hydrophobic interactions.

Physicochemical Properties

Compound clogP* Solubility (Predicted)
(5-Cl-2-I)methanamine ~3.5 Low (neutral amine)
(3-Cl-5-I)methanamine HCl ~2.8 High (ionic form)
(5-Bromo-2-methoxy) analog ~3.1 Moderate (polar group)
(5-Phenylfuran-2-yl)methanamine 5.14 Low (nonpolar furan)

*clogP values estimated from structural analogs in and .

Preparation Methods

Lithium Aluminum Hydride (LiAlH₄) Reduction

LiAlH₄ efficiently reduces nitriles to amines under anhydrous conditions. For instance, 5-chloro-2-iodobenzonitrile dissolved in tetrahydrofuran (THF) reacts with LiAlH₄ at 0–5°C to yield the corresponding benzylamine. This method achieves 88% yield in related systems, though strict temperature control is necessary to prevent over-reduction or decomposition.

Catalytic Hydrogenation

Palladium-on-carbon (Pd/C) or Raney nickel catalysts enable milder nitrile reduction. Hydrogen gas (H₂) at 50–60 psi selectively reduces the nitrile group while preserving iodine and chlorine substituents. However, halogen-sensitive catalysts require careful selection to avoid dehalogenation.

Nucleophilic Substitution Pathways

Nucleophilic displacement of leaving groups offers an alternative route to introduce the amine functionality.

Gabriel Synthesis

The Gabriel synthesis involves reacting 5-chloro-2-iodobenzyl bromide with potassium phthalimide, followed by hydrazinolysis to liberate the primary amine. This method avoids harsh reducing agents but necessitates anhydrous conditions to prevent hydrolysis of the alkyl halide intermediate.

Hofmann Degradation

While less common for aryl systems, Hofmann degradation of 5-chloro-2-iodobenzamide using bromine (Br₂) and sodium hydroxide (NaOH) can yield the amine. This approach is limited by competing side reactions, such as Hofmann elimination, which reduce efficiency.

Comparative Analysis of Synthesis Routes

Method Starting Material Key Reagents/Conditions Yield (%) Advantages Limitations
LiAlH₄ Reduction 5-Chloro-2-iodobenzonitrile LiAlH₄, THF, 0–5°C 88 High yield; minimal side products Moisture-sensitive; exothermic
Catalytic Hydrogenation 5-Chloro-2-iodobenzonitrile Pd/C, H₂, 50 psi 72 Mild conditions; scalable Catalyst cost; halogen retention risks
Gabriel Synthesis 5-Chloro-2-iodobenzyl bromide K-phthalimide, NH₂NH₂ 65 Avoids strong reductants Multi-step; intermediate purification

Challenges in Halogen Retention and Purification

The lability of iodine under acidic or reducing conditions poses significant challenges. For example, Friedel-Crafts acylations requiring AlCl₃ may promote partial deiodination unless reaction times are minimized. Similarly, LiAlH₄ reductions demand stoichiometric control to prevent cleavage of the C–I bond.

Purification of this compound often employs column chromatography with silica gel and ethyl acetate/hexane gradients. Recrystallization from ethanol/water mixtures enhances purity but risks iodine loss due to prolonged heating.

Applications in Pharmaceutical Development

The structural motif of this compound appears in ligands targeting serotonin transporters (SERT) and adenosine receptors (AR). Its halogenated aryl group enhances blood-brain barrier permeability, making it a candidate for CNS drug discovery. Substitutions at the amine group, such as alkylation or acylation, modulate receptor selectivity and metabolic stability.

Q & A

Q. What are the standard synthetic routes for (5-Chloro-2-iodophenyl)methanamine, and how do reaction conditions influence yield?

Answer: The synthesis typically involves halogenation and amination of precursor aryl halides. For example, a multi-step approach may start with iodination of 5-chloro-2-aminophenyl derivatives using iodine monochloride (ICl) under controlled acidic conditions . Key variables include:

  • Temperature : Optimal iodination occurs at 0–5°C to minimize side reactions like dehalogenation.
  • Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in Buchwald-Hartwig amination steps .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
    Yield optimization requires balancing stoichiometry and reaction time, with typical yields ranging from 45–65% .

Q. What analytical techniques are most reliable for characterizing this compound?

Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm amine proton environments (δ ~1.5–2.5 ppm) and aromatic substitution patterns. Coupling constants between iodine and adjacent protons (~8–10 Hz) validate regiochemistry .
  • Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak (expected m/z ~297.89 for C₇H₆ClIN).
  • X-ray crystallography : Resolves ambiguities in stereoelectronic effects caused by bulky iodine substituents .

Q. What safety protocols are critical when handling this compound?

Answer:

  • Ventilation : Use fume hoods to mitigate inhalation risks (H335 hazard code) .
  • Personal protective equipment (PPE) : Nitrile gloves and lab coats prevent skin contact (H315/H318 hazards) .
  • Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for intermediates during synthesis?

Answer: Contradictions often arise from:

  • Tautomerism : Amine-imine equilibria in polar solvents can alter NMR spectra. Use deuterated DMSO to stabilize the amine form .
  • Residual solvents : Trace DMF or THF may obscure MS peaks. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .
  • Isotopic interference : Natural abundance of ¹²⁷I (100%) simplifies MS interpretation but complicates halogen bonding analysis in crystallography .

Q. What strategies optimize regioselectivity in functionalizing the iodophenyl moiety?

Answer:

  • Directed ortho-metalation : Use lithium diisopropylamide (LDA) to deprotonate the amine, directing iodine to the para position .
  • Cross-coupling : Suzuki-Miyaura reactions with boronic acids selectively replace iodine under Pd catalysis (e.g., Pd(PPh₃)₄, K₂CO₃, 80°C) .
  • Steric effects : Bulky substituents on the methanamine group favor meta-substitution in electrophilic aromatic substitution .

Q. How does the iodine substituent influence the compound’s reactivity in medicinal chemistry applications?

Answer:

  • Hydrogen bonding : Iodine’s polarizability enhances interactions with protein targets (e.g., kinase ATP-binding pockets) .
  • Metabolic stability : Iodine’s size and electronegativity reduce oxidative metabolism by cytochrome P450 enzymes, improving half-life in vitro .
  • Radiolabeling potential : ¹²⁵I isotopes enable tracer studies in pharmacokinetic assays .

Q. What computational methods predict the compound’s electronic properties for drug design?

Answer:

  • DFT calculations : Gaussian 16 simulations (B3LYP/6-31G*) map HOMO-LUMO gaps, showing iodine’s electron-withdrawing effect lowers HOMO energy (−5.2 eV), favoring nucleophilic attack .
  • Molecular docking : AutoDock Vina predicts binding affinities to serotonin receptors (e.g., 5-HT₂A, ΔG ~−9.3 kcal/mol) .

Methodological Challenges and Solutions

Q. How to address low yields in large-scale synthesis?

Answer:

  • Flow chemistry : Continuous reactors minimize side reactions (e.g., iodine sublimation) and improve heat dissipation .
  • Catalyst recycling : Immobilized Pd nanoparticles on mesoporous silica enhance turnover number (TON > 1,000) .

Q. What techniques validate purity in hygroscopic batches?

Answer:

  • Karl Fischer titration : Quantifies water content (>0.5% w/w indicates compromised stability) .
  • Ion chromatography : Detects residual halides (Cl⁻, I⁻) from incomplete quenching .

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